molecular formula C17H34O3 B13402456 Methoxyacetic acid, tetradecyl ester CAS No. 959263-00-4

Methoxyacetic acid, tetradecyl ester

Cat. No.: B13402456
CAS No.: 959263-00-4
M. Wt: 286.4 g/mol
InChI Key: JJYLKSSFYFVNAF-UHFFFAOYSA-N
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Description

Methoxyacetic Acid Tetradecyl Ester, also known as tetradecyl 2-methoxyacetate, is an organic compound with the molecular formula C17H34O3. It is an ester derivative of methoxyacetic acid and tetradecanol. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyacetic Acid Tetradecyl Ester can be synthesized through the esterification of methoxyacetic acid with tetradecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of Methoxyacetic Acid Tetradecyl Ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methoxyacetic Acid Tetradecyl Ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield methoxyacetic acid and tetradecanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Methoxyacetic acid and tetradecanol.

    Transesterification: A new ester and alcohol.

    Reduction: Methoxyacetic alcohol and tetradecanol.

Scientific Research Applications

Methoxyacetic Acid Tetradecyl Ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism of action of Methoxyacetic Acid Tetradecyl Ester involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Methoxyacetic Acid: The parent compound, which lacks the long alkyl chain.

    Ethoxyacetic Acid Tetradecyl Ester: Similar structure but with an ethoxy group instead of a methoxy group.

    Butoxyacetic Acid Tetradecyl Ester: Contains a butoxy group, resulting in different physical and chemical properties.

Uniqueness

Methoxyacetic Acid Tetradecyl Ester is unique due to its specific combination of a methoxy group and a long tetradecyl chain. This combination imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.

Properties

CAS No.

959263-00-4

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

tetradecyl 2-methoxyacetate

InChI

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(18)16-19-2/h3-16H2,1-2H3

InChI Key

JJYLKSSFYFVNAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)COC

Origin of Product

United States

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